Benzamide,2-[(2-phenylethyl)amino]-
Description
Benzamide, 2-[(2-phenylethyl)amino]- is a substituted benzamide derivative characterized by a benzamide core (C₆H₅CONH₂) with a 2-phenylethylamino (-NH-CH₂CH₂-C₆H₅) substituent at the 2-position of the benzene ring. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the aromatic phenylethyl group and hydrogen-bonding capacity from the amide moiety.
Properties
IUPAC Name |
2-(2-phenylethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-15(18)13-8-4-5-9-14(13)17-11-10-12-6-2-1-3-7-12/h1-9,17H,10-11H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTKLVULDWYCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40318292 | |
| Record name | NSC328438 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40318292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49667-98-3 | |
| Record name | NSC328438 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328438 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC328438 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40318292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic acyl substitution, where phenethylamine attacks the electrophilic carbonyl carbon of benzoyl chloride. Sodium hydroxide neutralizes HCl byproduct, shifting equilibrium toward product formation. Critical parameters include:
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Molar Ratios :
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Temperature Control :
Workup and Yield
The product’s water insolubility enables straightforward isolation:
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Filtration : Crude product precipitates directly from the reaction mixture.
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Washing : Neutralization with water removes residual base and salts.
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Drying : Vacuum drying at 70–80°C for 8–10 hours yields >99% pure N-(2-phenylethyl)benzamide.
Table 1 : Representative Yields from Aqueous Synthesis
| Benzoyl Chloride (mol) | Phenethylamine (mol) | NaOH (mol) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1.13 | 0.76 | 1.5 | 98.5 | 99.2 |
| 1.13 | 0.76 | 2.0 | 99.0 | 99.5 |
| 1.13 | 0.76 | 3.0 | 98.6 | 99.3 |
Traditional Organic Solvent-Based Methods
Prior to aqueous-phase developments, N-(2-phenylethyl)benzamide was synthesized in solvents like dichloromethane or THF, requiring complex post-processing.
Schotten-Baumann Reaction
This classical method involves:
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Dissolving phenethylamine in organic solvent.
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Extracting product via multiple washings and solvent evaporation.
Drawbacks :
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Low Yields (70–85%) : Due to incomplete reaction or product loss during extraction.
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Environmental Impact : Organic solvent use increases waste and cost.
Comparative Analysis of Methodologies
Table 2 : Aqueous vs. Organic Solvent Methods
| Parameter | Aqueous Method | Organic Solvent Method |
|---|---|---|
| Reaction Time | 3–4 hours | 4–6 hours |
| Post-Treatment Steps | Filtration only | Extraction, drying |
| Yield | 98–99% | 70–85% |
| Solvent Cost | None | High |
| Environmental Impact | Low | High |
The aqueous method’s superiority lies in its simplicity and sustainability. NMR and HPLC data confirm structural integrity, with -NMR peaks at δ 7.75 (benzoyl aromatic protons) and δ 3.55 (N–CH–CH–Ph).
Scalability and Industrial Relevance
The patent’s scalability is demonstrated in 1.5-mole batches, achieving consistent yields. Key industrial advantages include:
Chemical Reactions Analysis
Types of Reactions
Benzamide,2-[(2-phenylethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Benzamide derivatives are widely studied for their role as histone deacetylase (HDAC) inhibitors . These compounds have been shown to play a critical role in regulating gene expression by altering histone acetylation levels. The inhibition of HDACs can lead to increased histone acetylation, promoting gene activation and potentially leading to apoptosis in cancer cells .
Case Study: HDAC Inhibition
A recent study identified novel benzamide derivatives that inhibit HDAC1 and HDAC2 with nanomolar potency. These compounds demonstrated antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and SF268 (brain cancer), indicating their potential for therapeutic use in oncology .
Cancer Treatment
The compound has been implicated in the treatment of various cancers due to its ability to inhibit HDACs, which are often overexpressed in tumors. By modulating the expression of genes involved in cell cycle regulation and apoptosis, benzamide derivatives can induce differentiation and reduce proliferation of cancer cells .
Clinical Implications
Preliminary clinical studies suggest that benzamide derivatives can be safely administered to patients, leading to significant histone hyperacetylation levels. This has made HDAC inhibitors a focal point in developing new chemotherapeutic agents for treating malignancies such as leukemia and solid tumors .
Biochemical Tools
Beyond their therapeutic applications, benzamide derivatives serve as valuable tools in biochemical research. They are used to study protein interactions and cellular processes related to epigenetic regulation.
Research Applications
- Protein Kinase Inhibition : Some studies have explored benzamide compounds as inhibitors of protein kinases involved in proliferative diseases. Their efficacy against disorders linked to aberrant angiogenesis has been documented .
- Fibrosis Treatment : Investigations into the use of benzamide derivatives have shown promise in animal models for treating conditions like pulmonary fibrosis, highlighting their versatility beyond oncology .
Summary Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | HDAC Inhibition | Promotes gene expression; induces apoptosis in cancer cells |
| Cancer Treatment | Chemotherapeutic agents | Effective against leukemia and solid tumors |
| Biochemical Research | Protein interactions | Useful for studying epigenetic regulation and cellular processes |
| Fibrosis Treatment | Animal model studies | Potential for treating pulmonary fibrosis |
Mechanism of Action
The mechanism of action of benzamide,2-[(2-phenylethyl)amino]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Structural Analogues
Functional Group Impact
- Amide vs.
- Phenylethyl vs. Chromone : 2-(2-Phenylethyl)chromones () retain the phenylethyl motif but replace the amide with a chromone core, favoring π-π stacking in biological matrices .
- Oxo Substituent: The ketone in Benzamide, 2-[(2-oxo-1,2-diphenylethyl)amino]- () increases polarity, likely affecting solubility and metabolic stability .
Solubility and Lipophilicity
- Benzamide, 2-[(2-phenylethyl)amino]-: Predicted logP ~2.5 (moderate lipophilicity due to phenyl groups; amide improves aqueous solubility).
- N-[2-(Diethylamino)ethyl]-2-phenylacetamide: Higher basicity (pKa ~8–9) from the tertiary amine enhances water solubility at physiological pH .
- 2-(2-Phenylethyl)chromones : Highly lipophilic (logP ~3.0), common in lipid-rich natural resins like agarwood .
Q & A
Q. Basic Research Focus
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities. Optimize mobile phases (e.g., acetonitrile/water gradients) for baseline separation .
- Elemental Analysis : Match experimental C/H/N ratios to theoretical values (e.g., C: 73.1%, H: 5.7%, N: 10.5% for C₁₅H₁₄N₂O) .
How can computational modeling predict the pharmacokinetic properties of Benzamide,2-[(2-phenylethyl)amino]-?
Q. Advanced Research Focus
- ADME Prediction : Tools like SwissADME estimate logP (~2.5), indicating moderate lipophilicity. Adjust phenylethyl chain length to optimize blood-brain barrier penetration .
- Metabolism Studies : CYP450 isoform interaction profiles (e.g., CYP3A4) predict hepatic clearance. Validate with microsomal assays .
What are the best practices for storing and handling Benzamide,2-[(2-phenylethyl)amino]- to ensure stability?
Q. Basic Research Focus
- Storage : Protect from light and moisture in amber vials at –20°C. Desiccants (silica gel) prevent hydrolysis of the amide bond .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation of the phenylethyl group .
How to troubleshoot low yields in the amidation step during synthesis?
Q. Basic Research Focus
- Reagent Ratios : Use 1.2 equivalents of benzoyl chloride to ensure complete reaction with phenylethylamine .
- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Side Reactions : Monitor for diacylation byproducts via LC-MS and adjust stoichiometry .
What mechanistic insights explain the biological activity of Benzamide,2-[(2-phenylethyl)amino]- in kinase inhibition?
Q. Advanced Research Focus
- Kinase Binding : The phenylethyl group may occupy hydrophobic pockets in ATP-binding sites (e.g., EGFR kinase), while the amide NH forms hydrogen bonds with catalytic lysine residues .
- Mutagenesis Studies : Replace key residues (e.g., EGFR T790M) to confirm binding specificity .
How to reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
Q. Advanced Research Focus
- Bioavailability : Poor solubility or rapid metabolism (e.g., glucuronidation) may reduce in vivo activity. Use prodrug strategies (e.g., esterification) to enhance absorption .
- Metabolite Profiling : Identify active metabolites via LC-MS/MS and test their potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
